

A Technical Guide to the Physical Characteristics of 3-Methyloctane-D20

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyloctane-D20

Cat. No.: B15555690

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the deuterated isotopologue **3-Methyloctane-D20** is not readily available in public databases. This guide provides a comprehensive overview of the physical characteristics of its non-deuterated parent compound, 3-methyloctane. The physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts, with the most significant difference being the molar mass. The data presented here, with the exception of the calculated molar mass for the D20 variant, serves as a reliable estimate for **3-Methyloctane-D20**.

Core Physical and Chemical Properties

3-Methyloctane is a branched-chain alkane, a class of saturated hydrocarbons. It exists as a clear, colorless liquid under standard conditions.^[1] As a non-polar molecule, its intermolecular interactions are dominated by weak van der Waals forces.^[2] This technical guide summarizes its key physical properties, which are crucial for its application in various research and development settings.

Data Presentation: Physical Property Summary

The following table summarizes the key quantitative data for 3-methyloctane, which can be used as a close approximation for **3-Methyloctane-D20**.

Property	Value	Unit	Notes and References
Molar Mass (3-Methyloctane)	128.26	g/mol	Molecular Formula: C9H20
Molar Mass (3-Methyloctane-D20)	148.48	g/mol	Calculated based on atomic masses of C, H, and D.
Boiling Point	143.5 - 144	°C	At 760 mmHg
Melting Point	-108 to -107.6	°C	
Density	0.72 - 0.721	g/mL	At 20 °C
Refractive Index	1.4063 - 1.407	n20/D	At 20 °C, Sodium D-line
Flash Point	32	°C	
Vapor Pressure	6.25	mm Hg	
Water Solubility	0.8	mg/L	At 23 °C
Solubility	Soluble in Ether, Benzene, Acetone		

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the key physical characteristics of liquid alkanes like 3-methyloctane.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.

Apparatus:

- Thiele tube

- Thermometer (with appropriate range)
- Small test tube (Durham tube)
- Capillary tube (sealed at one end)
- Heating oil (mineral or silicone oil)
- Heat source (Bunsen burner or heating mantle)
- Rubber band or thermometer adapter

Procedure:

- **Sample Preparation:** A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.
- **Capillary Tube Insertion:** A capillary tube, with the sealed end facing upwards, is placed inside the test tube containing the sample.
- **Apparatus Assembly:** The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube, which is filled with heating oil.
- **Heating:** The side arm of the Thiele tube is gently and uniformly heated. The design of the tube facilitates convection currents, ensuring even heat distribution.
- **Observation:** As the temperature rises, dissolved air will first be expelled from the capillary tube. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.
- **Measurement:** The heat source is then removed. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.

Determination of Density (Vibrating Tube Densitometer)

A vibrating tube densitometer provides highly accurate measurements of liquid density.

Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample liquid. The density of the liquid is directly related to the square of the oscillation period.

Procedure:

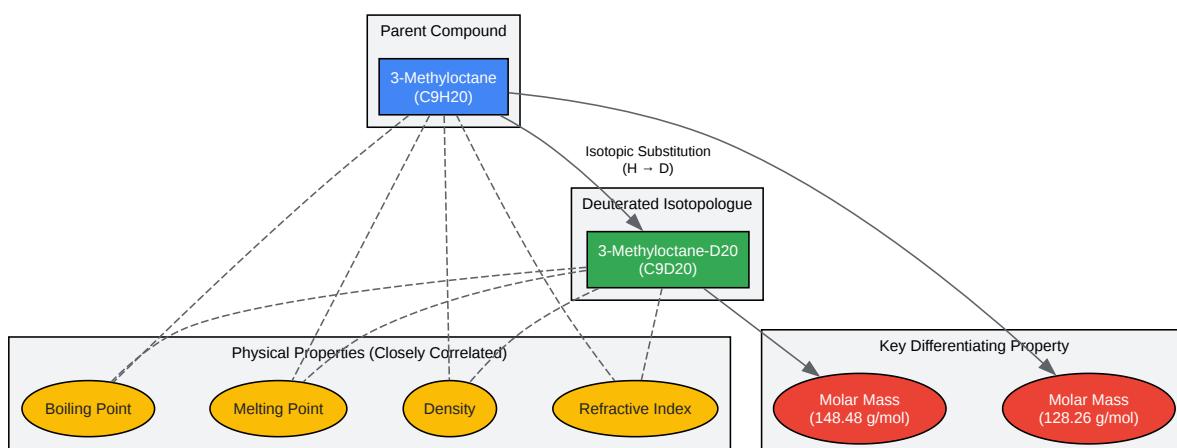
- **Calibration:** The instrument is first calibrated using two standards of known density, typically dry air and pure water.
- **Sample Injection:** The sample of 3-methyloctane is injected into the clean, dry oscillating tube, ensuring no air bubbles are present.
- **Temperature Control:** The temperature of the measurement cell is precisely controlled to the desired temperature (e.g., 20 °C).
- **Measurement:** The instrument electronically excites the tube, causing it to oscillate. The oscillation period is measured, and the instrument's software calculates the density based on the calibration data.
- **Cleaning:** After measurement, the sample is flushed from the cell with appropriate solvents to prepare for the next measurement.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a characteristic property.

Apparatus:

- Abbe Refractometer
- Light source (typically a sodium D-line source)
- Constant temperature water bath


Procedure:

- **Calibration:** The refractometer is calibrated using a standard of known refractive index, such as distilled water.

- Sample Application: A few drops of the 3-methyloctane sample are placed on the prism surface of the refractometer.
- Measurement: The prisms are closed, and the instrument is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Logical Relationships and Visualization

While **3-Methyloctane-D20** does not participate in signaling pathways, its relationship to its non-deuterated form and its fundamental properties can be visualized. The following diagram illustrates the conceptual link between the parent compound and its deuterated isotopologue, highlighting the key physical properties that are closely related.

[Click to download full resolution via product page](#)

Caption: Relationship between 3-Methyloctane and its D20 isotopologue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyloctane - Hazardous Agents | Haz-Map [haz-map.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Characteristics of 3-Methyloctane-D20]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15555690#physical-characteristics-of-3-methyloctane-d20>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com